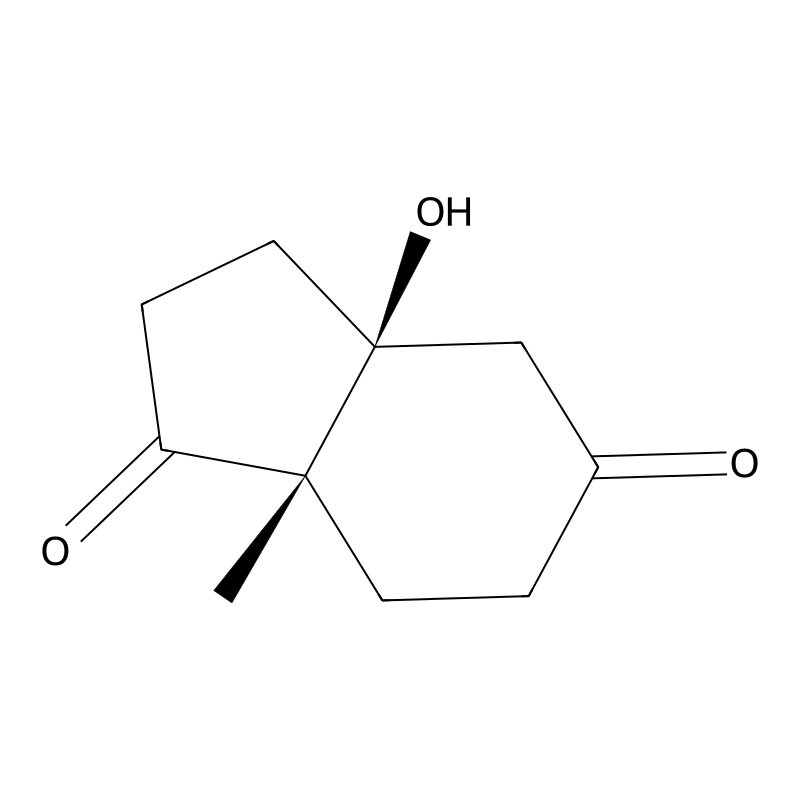

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Chemistry:

- Synthesis and Characterization: Researchers have studied the synthesis of (3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione through various methods, aiming to improve efficiency and explore its reactivity. PubChem, National Institutes of Health:

Medicinal Chemistry:

- Biological Activity Studies: Some studies have investigated the potential biological activities of (3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione. However, the information available is limited, and further research is needed to understand its potential therapeutic effects.

Material Science:

- Precursor for Polymer Synthesis: Researchers have explored the use of (3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione as a precursor for the synthesis of specific polymers with desired properties. Molport

The compound (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione is a bicyclic organic molecule characterized by its unique structural features, including a hydroxyl group and multiple stereocenters. Its molecular formula is C₉H₁₂O₃, and it exhibits a fused ring system that contributes to its potential biological activities. The presence of the dione functional groups suggests reactivity that can be exploited in various

- Nucleophilic Addition: The carbonyl groups in the dione can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

- Reduction: The dione can be reduced to form diols or other saturated compounds.

These reactions are facilitated by specific catalysts or conditions, often involving transition metals or enzymatic processes in biological systems

Studies employing quantitative structure-activity relationship (QSAR) methodologies could provide insights into the expected biological activities based on structural features .

The synthesis of (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione can be achieved through several methods:

- Diels-Alder Reaction: A cycloaddition reaction could be employed to construct the bicyclic framework from simpler diene and dienophile precursors.

- Reduction of Diones: Starting from a diketone precursor, selective reduction using reducing agents like lithium aluminum hydride could yield the desired hydroxy compound.

- Functional Group Interconversion: Utilizing established methods for converting carbonyls to alcohols can also be applied post-synthesis to modify existing compounds into this structure.

Each method requires careful control of reaction conditions to ensure stereochemistry is preserved .

The potential applications of (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione span various fields:

- Pharmaceutical Industry: As a lead compound for drug development targeting oxidative stress-related diseases or microbial infections.

- Agricultural Chemistry: Possible use as a biopesticide or fungicide due to its antimicrobial properties.

- Material Science: Investigation into its utility as a building block for polymers or other materials due to its unique structural characteristics.

Interaction studies involving (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione could focus on:

- Protein-Ligand Interactions: Understanding how this compound interacts with biological macromolecules could elucidate its mechanism of action.

- Enzyme Inhibition Studies: Evaluating whether this compound inhibits specific enzymes involved in metabolic pathways relevant to disease states.

Such studies are critical for assessing the therapeutic potential and safety profile of new compounds .

Several compounds share structural similarities with (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylcyclopentane-1,3-dione | Similar dione structure | Antimicrobial and anticancer |

| 4-Hydroxycoumarin | Hydroxylated aromatic compound | Anticoagulant and anti-inflammatory |

| 1,2-Dihydroxynaphthalene | Polycyclic structure with hydroxyl groups | Antioxidant and antifungal |

Uniqueness

The uniqueness of (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione lies in its specific stereochemistry and bicyclic structure that may confer distinct biological properties not found in simpler analogues. Its potential as a versatile scaffold for drug development represents an exciting area for future research .